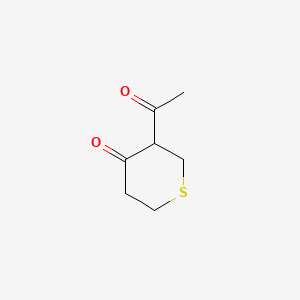
3-Acetylthian-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetylthian-4-one is an organic compound belonging to the thiopyran family Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans, with a sulfur atom replacing one of the carbon atoms in the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylthian-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a 1,3-diketone with a sulfur source, such as hydrogen sulfide or a thiol, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-Acetylthian-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of agrochemicals, fragrances, or other specialty chemicals.
作用機序
The mechanism of action of 3-Acetylthian-4-one depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
Thiopyran-4-one: A simpler analog without the acetyl group.
Dihydro-2H-thiopyran-4(3H)-one: Lacks the acetyl group but shares the core structure.
3-acetyl-2H-thiopyran: Similar structure but without the dihydro modification.
特性
CAS番号 |
144535-06-8 |
|---|---|
分子式 |
C7H10O2S |
分子量 |
158.215 |
IUPAC名 |
3-acetylthian-4-one |
InChI |
InChI=1S/C7H10O2S/c1-5(8)6-4-10-3-2-7(6)9/h6H,2-4H2,1H3 |
InChIキー |
CIWZKUDPJMGYSD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CSCCC1=O |
同義語 |
4H-Thiopyran-4-one, 3-acetyltetrahydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)
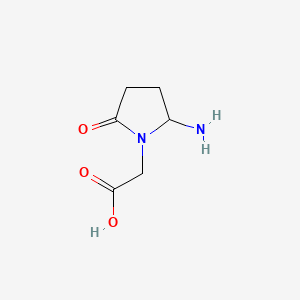
![1H-Azeto[3,2,1-hi]indole](/img/structure/B585377.png)

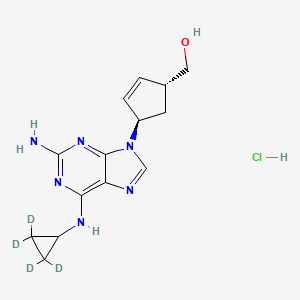
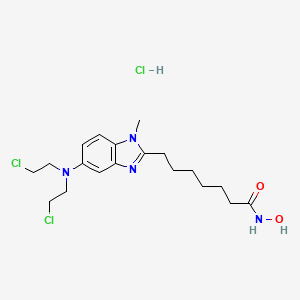
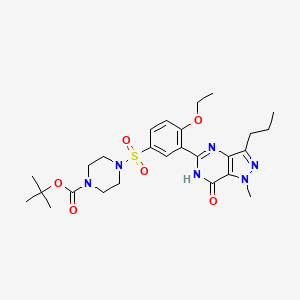
![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)


